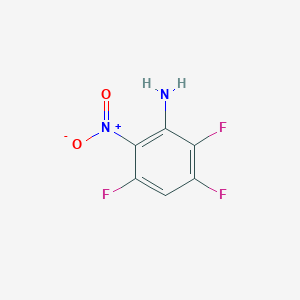
2,3,5-Trifluoro-6-nitroaniline
Cat. No. B1616701
Key on ui cas rn:
5415-62-3
M. Wt: 192.1 g/mol
InChI Key: BQQVOARSGADABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562854B2
Procedure details


A mixture of 2,3,5-trifluoro-6-nitroaniline (300 mg, 1.56 mmol) and 10% palladium on carbon in absolute ethanol was hydrogenated overnight at atmospheric pressure, filtered under nitrogen and concentrated to provide 1,2-diamino-3,4,6-trifluorobenzene (219 mg, 87% yield) as a purple crystalline solid; MS M+ 162.7, +41. +82 (+ACN, +2ACN). (calcd for C6H5F3N2: 162.11).



Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[C:5]([N+:11]([O-])=O)[C:3]=1[NH2:4]>[Pd].C(O)C>[NH2:11][C:5]1[C:6]([F:10])=[CH:7][C:8]([F:9])=[C:2]([F:1])[C:3]=1[NH2:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C(=C(C=C1F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under nitrogen
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C=C1F)F)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 219 mg | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
